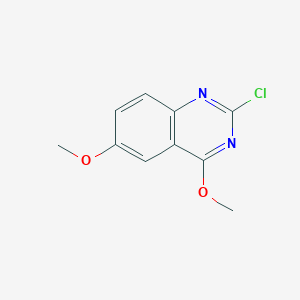

2-Chloro-4,6-dimethoxyquinazoline

Description

Significance of Quinazoline (B50416) Core Structures in Chemical Biology and Organic Synthesis

The quinazoline nucleus is considered a "privileged structure" in medicinal chemistry. sigmaaldrich.comottokemi.com This is due to its prevalence in numerous biologically active compounds, including natural alkaloids and synthetic molecules. researchgate.net Quinazoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, such as anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive properties. chemicalbook.comsigmaaldrich.com The stability of the quinazoline ring system, coupled with the reactivity conferred by various functional groups, makes it an attractive scaffold for synthetic chemists to build upon. researchgate.net This has led to the development of a multitude of synthetic methodologies aimed at creating novel quinazoline-based compounds. sinocurechem.com

Overview of Substituted Quinazolines in Advanced Chemical Research

The specific biological and chemical properties of a quinazoline derivative are heavily influenced by the nature and position of its substituents. researchgate.net Advanced chemical research has extensively explored how different functional groups on the quinazoline core can modulate its activity. For instance, substitutions at the C2 and C4 positions are particularly common and crucial for biological function. chemicalbook.com The introduction of chloro groups, such as in 2,4-dichloroquinazoline (B46505) derivatives, creates reactive sites for nucleophilic substitution, allowing for the synthesis of a vast library of 2- and 4-substituted quinazolines. tcichemicals.com These reactions are fundamental in creating compounds with tailored properties, such as kinase inhibitors for cancer therapy or antagonists for specific receptors. tcichemicals.combldpharm.com The placement of methoxy (B1213986) groups on the benzene (B151609) ring portion of the scaffold is also a key strategy in drug design, often influencing the molecule's solubility, metabolic stability, and binding affinity to biological targets.

Specific Academic Context of 2-Chloro-4,6-dimethoxyquinazoline

Within the large family of substituted quinazolines, this compound represents a specific isomer whose academic and research context is not as extensively documented as some of its analogues, particularly the 6,7-dimethoxy isomer. The 6,7-dimethoxy substitution pattern is found in numerous well-known pharmaceutical agents. sigmaaldrich.com Consequently, its synthetic precursor, 2-chloro-4-amino-6,7-dimethoxyquinazoline, is a widely studied and commercially significant intermediate. ottokemi.comsigmaaldrich.com

In contrast, specific research findings, including detailed synthesis protocols, reactivity studies, and applications for the this compound isomer, are not prominently featured in the available academic literature. Its chemical properties can be inferred from the general reactivity of 2-chloroquinazolines. The chlorine atom at the C2 position is expected to be susceptible to nucleophilic aromatic substitution, making the compound a potential building block for synthesizing more complex molecules. However, without dedicated studies, its specific utility as a chemical intermediate or its potential biological activities remain largely unexplored in mainstream research.

Chemical and Physical Properties

Below is a data table outlining the known and theoretical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₉ClN₂O₂ |

| Molecular Weight | 224.64 g/mol |

| Appearance | Data not available in cited literature |

| Melting Point | Data not available in cited literature |

| Boiling Point | Data not available in cited literature |

| Solubility | Data not available in cited literature |

| CAS Number | Data not available in cited literature |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,6-dimethoxyquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-6-3-4-8-7(5-6)9(15-2)13-10(11)12-8/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRPCOUSQCENMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N=C2OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601289508 | |

| Record name | Quinazoline, 2-chloro-4,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952434-89-8 | |

| Record name | Quinazoline, 2-chloro-4,6-dimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952434-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinazoline, 2-chloro-4,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4,6 Dimethoxyquinazoline and Analogous Quinazoline Scaffolds

Retrosynthetic Analysis of 2-Chloro-4,6-dimethoxyquinazoline

A retrosynthetic analysis of the target molecule, this compound, suggests a logical disconnection strategy. The primary disconnection can be made at the C-Cl bond, leading to the precursor 4,6-dimethoxy-2(1H)-quinazolone. This quinazolone can be obtained from a suitably substituted anthranilic acid derivative, specifically 2-amino-4,6-dimethoxybenzoic acid, through cyclization with a one-carbon source like formamide (B127407) or cyanate (B1221674).

Alternatively, a more comprehensive approach involves the construction of the entire quinazoline (B50416) ring system from an appropriately substituted aromatic precursor. This would typically start with a dimethoxy aniline (B41778) or a related compound, followed by a series of reactions to build the heterocyclic ring.

Classical and Contemporary Synthetic Routes to Quinazoline Derivatives

The synthesis of the quinazoline nucleus can be achieved through various classical and contemporary methods, often tailored to the desired substitution pattern.

Approaches Utilizing Anthranilic Acid Derivatives

A widely employed method for the synthesis of quinazolin-4(3H)-ones involves the acylation of anthranilic acid, followed by cyclization. nih.gov For instance, the reaction of anthranilic acid with an acyl chloride can yield an N-acyl anthranilic acid, which upon treatment with a dehydrating agent like acetic anhydride, forms a benzoxazinone (B8607429) intermediate. This intermediate can then be reacted with an amine to furnish the desired quinazolinone. nih.gov

Microwave-assisted synthesis has also emerged as an efficient and environmentally benign approach. The reaction of anthranilic acid with amides or ketones under solvent-free conditions using organic clay as a catalyst can lead to the formation of quinazolinone derivatives in good yields. google.com The use of formamide, in particular, is a common method to introduce the N1-C2 unit of the quinazoline ring. organic-chemistry.org For example, heating anthranilic acid with an excess of formamide can produce quinazolin-4-one with high efficiency. organic-chemistry.org

| Starting Material | Reagent(s) | Product | Reference |

| Anthranilic acid | Chloro acyl chloride, Acetic anhydride, Amine | Fused quinazolinones | nih.gov |

| Anthranilic acid | Formamide, Microwave, Clay catalyst | Quinazolinone derivatives | google.com |

| Anthranilic acid | Formamide | Quinazolin-4-one | organic-chemistry.org |

Multi-step Syntheses from Dimethoxy Aromatic Precursors

For quinazolines with specific methoxy (B1213986) substitution patterns, such as the 6,7-dimethoxy analog which is a precursor to several commercial drugs, multi-step syntheses starting from simple dimethoxybenzenes are common. google.comnih.gov A similar strategy can be envisioned for the 4,6-dimethoxy isomer.

In some synthetic routes, an oxidation step is necessary to introduce a carboxylic acid functionality. For instance, the synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) can start from vanillin, which is oxidized to vanillic acid. mdpi.com A method for the synthesis of 2-chloro-4-amido-6,7-dimethoxy quinazoline involves the oxidation of 3,4-dimethoxy benzaldehyde (B42025) with hydrogen peroxide. immt.res.in

A common strategy to introduce an amino group, which is essential for the formation of the quinazoline ring, involves the nitration of an aromatic precursor followed by reduction. For the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline, veratrole (1,2-dimethoxybenzene) can be nitrated and subsequently reduced to form 3,4-dimethoxyaniline. nih.gov This aniline derivative is a key building block for the quinazoline ring. The reduction of the nitro group is often achieved through catalytic hydrogenation or by using reducing agents like iron powder in an acidic medium. nih.govimmt.res.in

The cyclization to form the quinazoline ring is a critical step. For the synthesis of 6,7-dimethoxy-2,4-quinazolinedione, a key intermediate, the corresponding substituted anthranilic acid or its amide is reacted with a source of the C2 and N3 atoms, such as urea (B33335) or sodium cyanate. mdpi.com This dihydroxyquinazoline can then be converted to a dichloroquinazoline.

The conversion of the dihydroxyquinazoline to a dichloro intermediate, such as 2,4-dichloro-6,7-dimethoxyquinazoline (B120542), is typically achieved by heating with phosphorus oxychloride (POCl3), often in the presence of a tertiary amine like N,N-dimethylaniline. google.comresearchgate.net This dichloro intermediate is highly reactive and allows for the selective introduction of nucleophiles at the C4 and subsequently at the C2 position. The greater reactivity of the C4 chlorine atom allows for selective substitution. For example, reaction with an aniline derivative in isopropanol (B130326) leads to the formation of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline. google.comresearchgate.net

The final step to obtain the target this compound would involve the chlorination of 4,6-dimethoxy-2(1H)-quinazolone, likely using a chlorinating agent such as phosphorus oxychloride.

Introduction of the Chloro Substituent at C2 Position

The conversion of a carbonyl or hydroxyl group at the C2 position of the quinazoline core into a chloro substituent is a pivotal step in the synthesis of this compound. This transformation is crucial as the C2-chloro group serves as a versatile leaving group, enabling further functionalization through nucleophilic substitution reactions.

Chlorination Reactions with Phosphorus Oxychloride (POCl₃)

The most prevalent and robust method for introducing a chlorine atom at the C2 position of a quinazolinone precursor is through treatment with phosphorus oxychloride (POCl₃). The starting material for this reaction is typically 4,6-dimethoxy-2(1H)-quinazolinone. This precursor exists in a tautomeric equilibrium between its lactam (keto) and lactim (enol) forms.

The reaction mechanism involves the activation of the lactam/lactim oxygen by POCl₃. This activation transforms the hydroxyl group of the lactim tautomer into an excellent leaving group, a dichlorophosphate (B8581778) ester. The chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the now highly electrophilic C2 carbon and displacing the phosphate (B84403) group to yield the desired this compound. The reaction is typically carried out by heating the quinazolinone in an excess of POCl₃, which often serves as both the reagent and the solvent.

Detailed mechanistic studies on the chlorination of quinazolin-4-ones have shown that the reaction can proceed in two distinct stages. nih.gov An initial phosphorylation occurs readily under basic conditions at lower temperatures (e.g., < 25 °C), which is then followed by a clean conversion to the chloroquinazoline upon heating to higher temperatures (e.g., 70-90 °C). nih.gov This two-stage approach can help suppress the formation of by-products. nih.gov

Table 1: Typical Reaction Conditions for POCl₃ Chlorination

| Parameter | Condition | Purpose |

| Reagent | Phosphorus Oxychloride (POCl₃) | Chlorinating agent and solvent |

| Co-solvent/Base | N,N-Dimethylformamide (DMF) (catalytic) or Tertiary Amines (e.g., DIPEA) | Can accelerate the reaction |

| Temperature | Reflux (typically ~110 °C) or staged 25°C -> 90°C | To drive the reaction to completion |

| Work-up | Pouring onto crushed ice, followed by neutralization | To quench excess POCl₃ and precipitate the product |

Regioselective Chlorination Methodologies

The chlorination of 4,6-dimethoxy-2(1H)-quinazolinone with phosphorus oxychloride is inherently regioselective for the C2 position. This selectivity is dictated by the intrinsic reactivity of the quinazolinone scaffold. The C4 and C6 positions, bearing methoxy groups, are part of the aromatic benzene (B151609) ring and are not susceptible to chlorination under these conditions. The primary site of reaction is the C2-oxo group due to its lactam-lactim tautomerism, which provides a reactive site for phosphorylation by POCl₃.

For quinazoline systems with multiple reactive hydroxyl or oxo groups (e.g., at C2 and C4), controlling the regioselectivity can be more challenging. However, for the synthesis of this compound, the precursor possesses only one such reactive site at C2, ensuring that chlorination occurs specifically at this position. The stability of the aromatic methoxy groups prevents them from participating in the reaction, thus simplifying the process and leading to a single major product. This inherent selectivity makes the POCl₃ method highly reliable for producing C2-chloroquinazolines from their 2-oxo precursors. researchgate.net

Incorporation of Methoxy Groups at C4 and C6 Positions

The strategic placement of methoxy groups at the C4 and C6 positions is fundamental to the identity of the target compound. These groups are typically introduced either by direct methylation of a dihydroxyquinazoline precursor or, more commonly, by employing starting materials that already contain the desired methoxy substituents.

Strategies for O-Methylation

While less common for this specific target, general O-methylation strategies can be employed to introduce methoxy groups onto a quinazoline scaffold. This approach would begin with a dihydroxyquinazoline precursor, such as 4,6-dihydroxy-2(1H)-quinazolinone. The hydroxyl groups can then be converted to methoxy groups using a suitable methylating agent.

Common reagents for this transformation include dimethyl sulfate (B86663) (DMS) or methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The base deprotonates the phenolic hydroxyl groups, forming more nucleophilic phenoxide ions, which then attack the methylating agent in a Williamson ether synthesis. Careful control of stoichiometry and reaction conditions is necessary to ensure complete methylation at both positions.

Pre-functionalized Building Blocks

The most efficient and widely used strategy for synthesizing 4,6-dimethoxy-2(1H)-quinazolinone, the direct precursor to the final product, involves the use of a pre-functionalized building block. This approach begins with an anthranilic acid derivative that already contains the required methoxy groups at the correct positions. For the target compound, the key starting material is 3,5-dimethoxyanthranilic acid .

This pre-functionalized molecule is then cyclized to form the quinazolinone ring. A classic and effective method for this cyclization is the Niementowski quinazoline synthesis . wikipedia.orgnih.gov This reaction involves heating the anthranilic acid with a one-carbon source, such as formamide or urea. wikipedia.orgnih.gov

Using Urea: When 3,5-dimethoxyanthranilic acid is heated with urea, a condensation reaction occurs, leading to the formation of 4,6-dimethoxy-2(1H)-quinazolinone. This is a common and straightforward method for creating 2-oxo-quinazolines.

Using Formamide: Heating the anthranilic acid with formamide can also yield the quinazolinone, proceeding through an N-formyl intermediate followed by cyclization. nih.gov

This synthetic route is highly convergent, incorporating the required C4 and C6 substituents from the very beginning, thus avoiding the need for later-stage methylation reactions and potential issues with regioselectivity.

Green Chemistry and Sustainable Synthetic Approaches for Quinazoline Production

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like quinazolines to reduce environmental impact, improve safety, and enhance efficiency. wikipedia.org These approaches focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Microwave-assisted synthesis has emerged as a powerful tool in this domain. wikipedia.org The Niementowski reaction, which traditionally requires high temperatures and long reaction times, can be significantly accelerated using microwave irradiation. nih.gov This technique often leads to higher yields, shorter reaction times (minutes instead of hours), and cleaner reaction profiles with fewer by-products. nih.govwikipedia.org

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Quinazolinones

| Feature | Conventional Method (e.g., Thermal Heating) | Green Approach (e.g., Microwave-Assisted) |

| Energy Source | Oil bath, heating mantle | Microwave irradiation |

| Reaction Time | Several hours | Minutes |

| Solvents | Often high-boiling, toxic solvents | Can often be performed solvent-free or in greener solvents (e.g., water, ethanol) |

| Yields | Moderate to good | Often good to excellent |

| By-products | More prevalent | Minimized, leading to easier purification |

Other green strategies applicable to quinazoline synthesis include:

Catalyst-free reactions: Developing reaction conditions that proceed efficiently without the need for, often toxic, metal catalysts.

Use of greener solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, ethanol, or deep eutectic solvents (DES). researchgate.net

One-pot reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel, which reduces solvent usage, purification steps, and waste generation.

These sustainable methodologies are particularly relevant for the synthesis of the 4,6-dimethoxy-2(1H)-quinazolinone intermediate, offering more environmentally responsible alternatives to classical synthetic protocols.

Solvent-Free Reaction Conditions

In the pursuit of environmentally benign synthetic routes, solvent-free reaction conditions have emerged as a powerful strategy, minimizing waste and reducing the reliance on hazardous organic solvents. Several studies have demonstrated the feasibility and advantages of synthesizing quinazoline derivatives under these conditions.

One notable approach involves the titanium-catalyzed synthesis of quinazolines from o-aminobenzophenone, benzaldehyde, or isatin, and ammonium (B1175870) acetate (B1210297) at 120°C without a solvent. frontiersin.orgnih.gov This method utilizes a nanoporous TiO2 catalyst containing an ionic liquid bridge, which boasts high reaction rates, short reaction times, and the use of an inexpensive, reusable catalyst. frontiersin.orgnih.gov However, it is worth noting that substrates with electron-withdrawing or sterically hindering groups in the ortho position of the aromatic aldehyde may result in lower yields. nih.gov

Another effective solvent-free method is the one-pot reaction of 2-aminobenzophenone, benzaldehyde, and ammonium acetate using a magnetic ionic liquid (bmim[FeCl4]) as a catalyst at a mild temperature of 40°C. nih.gov This protocol offers high yields (86%–95%) and the catalyst can be easily recovered and reused multiple times, highlighting its green credentials. nih.gov

Furthermore, the synthesis of 1-substituted 4(1H)-quinazolinones has been achieved in high yields (73−99%) by simply heating a mixture of 2-(N-alkylamino)benzoic acids, triethyl orthoformate, and ammonium acetate without any solvent. tandfonline.com Similarly, wet zinc oxide nanopowder has proven to be a highly effective catalyst for the cyclization of o-aminobenzamide with aldehydes under solvent-free conditions and an air atmosphere, providing excellent yields. researchgate.net The presence of moisture in the catalyst is crucial for the selective formation of quinazolin-4(3H)-ones. researchgate.net

Microwave irradiation has also been employed to facilitate solvent-free syntheses. For instance, substituted quinazolines have been prepared in high yields (81–94%) by reacting 2-aminobenzophenones and benzaldehydes in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and hexamethyldisilazane (B44280) (HMDS) under neat microwave irradiation. mdpi.com

These examples underscore the significant progress made in developing solvent-free synthetic methodologies for quinazoline derivatives, offering greener and more efficient alternatives to traditional solvent-based approaches.

Catalyst Development for Enhanced Efficiency

The development of novel and highly efficient catalysts is a cornerstone of modern organic synthesis, enabling the construction of complex molecules like this compound and its analogs with greater precision and atom economy. A wide array of metal-based catalysts have been explored for their ability to promote quinazoline formation through various reaction pathways.

Transition metal-catalyzed reactions, in particular, have received considerable attention. mdpi.com Catalysts based on manganese, frontiersin.org iron, frontiersin.orgresearchgate.net cobalt, frontiersin.orgresearchgate.net copper, mdpi.com and palladium rsc.org have all been successfully employed in the synthesis of quinazoline scaffolds. These catalysts often operate through mechanisms such as acceptorless dehydrogenative coupling (ADC), C-H activation, and cascade reactions. frontiersin.orgmdpi.com

For instance, a manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides provides a direct route to 2-substituted quinazolines. mdpi.com Similarly, iron-catalyzed ADC of (2-aminophenyl)methanols with benzamides offers an atom-economical and environmentally benign synthesis of quinazolines. nih.govresearchgate.net Cobalt catalysts have also shown high activity in the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles. researchgate.net

Copper-catalyzed reactions have been utilized for the synthesis of quinazolines from various starting materials, including 2-aminoarylketones and methylarenes, mdpi.com as well as from ortho-unfunctionalized anilines and various carbon sources like DMSO or DMF. frontiersin.org Palladium catalysts have been instrumental in domino processes involving N-benzylation and benzylic C–H amidation. rsc.org

Beyond homogenous catalysis, heterogeneous catalysts have gained prominence due to their ease of separation and reusability. frontiersin.org Examples include manganese oxide octahedral molecular sieves (OMS-2), nih.gov and a magnetically recoverable green nanocatalyst, Fe3O4@Sap/Cu(II). frontiersin.org A novel magnetic nano-catalyst based on graphene oxide supported with copper has also been developed for the three-component one-pot synthesis of quinazoline derivatives under solvent-free conditions, demonstrating high efficiency and recyclability. nih.gov

The following table provides a summary of various catalytic systems used in the synthesis of quinazoline derivatives:

| Catalyst System | Reactants | Reaction Type | Yield (%) | Reference |

| Mn(I)/NNN-tridentate ligand | 2-Aminobenzyl alcohol, Primary amides | Acceptorless Dehydrogenative Coupling | 58–81 | frontiersin.orgmdpi.com |

| FeCl2·4H2O/phenanthroline | (2-Aminophenyl)methanols, Benzamides | Acceptorless Dehydrogenative Coupling | 43–92 | nih.gov |

| Co(OAc)2·4H2O | 2-Aminoaryl alcohols, Ketones/Nitriles | Dehydrogenative Cyclization | up to 95 | researchgate.net |

| CuI/L-proline | Amidine hydrochlorides, 2-Halobenzaldehydes | Cascade Synthesis | Good to Excellent | rsc.org |

| α-MnO2 | 2-Aminobenzylamines, Alcohols | Oxidative Cascade | 59–91 | frontiersin.org |

| TiO2-[bip]-NH2+ HSO4− | o-Aminobenzophenone, Benzaldehyde, NH4OAc | Condensation/Cyclization | High | frontiersin.orgnih.gov |

| bmin[FeCl4] | 2-Aminobenzophenone, Benzaldehyde, NH4OAc | Multicomponent Reaction | 86–95 | nih.gov |

| GO@Fe3O4@...Cu(II) | Various | Three-component One-pot | High | nih.gov |

This continuous evolution in catalyst design is pivotal for developing more sustainable and economically viable routes to important quinazoline-based compounds.

Large-Scale Synthetic Considerations for this compound Precursors

The industrial-scale synthesis of precursors for this compound presents a unique set of challenges and considerations that differ from laboratory-scale preparations. Key among these are process robustness, cost-effectiveness, safety, and environmental impact.

A common precursor for many quinazoline-based pharmaceuticals is 4-amino-2-chloro-6,7-dimethoxyquinazoline. tandfonline.com The synthesis of this intermediate often begins with vanillin, which is oxidized to vanillic acid. tandfonline.com Traditional oxidation methods can be problematic on a large scale, leading to product contamination. tandfonline.com The subsequent conversion to 2,4-dihydroxy-6,7-dimethoxyquinazoline using sodium cyanate can also suffer from reproducibility issues and the formation of byproducts. tandfonline.com

A significant hurdle in the large-scale synthesis is the chlorination step to produce 2,4-dichloro-6,7-dimethoxyquinazoline. This is typically achieved by reacting the dihydroxyquinazoline with phosphorus oxychloride, often in the presence of phosphorus pentachloride or N,N-dimethylaniline. tandfonline.comderpharmachemica.com While effective, this reaction requires careful handling of corrosive and hazardous reagents. An improved procedure involves the use of phosphorus oxychloride with a catalytic amount of DMF, which has been shown to give good yields of the dichloro intermediate. tandfonline.com The final amination step to yield 4-amino-2-chloro-6,7-dimethoxyquinazoline often requires large volumes of anhydrous solvents like THF and a continuous flow of anhydrous ammonia (B1221849) over extended periods, which can be cumbersome and costly on an industrial scale. tandfonline.com A more practical approach utilizes aqueous ammonia with THF as a co-solvent at ambient temperature, resulting in high yields and purity. tandfonline.com

Another important precursor is 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884), which is synthesized from cyanuric chloride and sodium methoxide. lookchem.comgoogle.com For large-scale production, a robust process has been developed that involves controlling the reaction temperature and using N,N-dimethylformamide as the solvent to achieve high yields (up to 91%). google.com The crude product can then be purified by recrystallization from heptane, which can be recovered and reused, thus reducing production costs. google.com

The table below outlines a multi-step synthesis for a key quinazoline precursor:

| Step | Starting Material | Reagents | Product | Yield (%) | Reference |

| 1 | 6,7-Dimethoxyquinazolin-2,4-dione | POCl3, N,N-dimethylaniline | 2,4-Dichloro-6,7-dimethoxyquinazoline | - | derpharmachemica.com |

| 2 | 2,4-Dichloro-6,7-dimethoxyquinazoline | Aniline derivatives, Isopropanol | 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazoline | Satisfactory | derpharmachemica.comresearchgate.net |

Chemical Reactivity and Derivatization Pathways of 2 Chloro 4,6 Dimethoxyquinazoline

Nucleophilic Aromatic Substitution (SₙAr) Reactions at the C2 Position

The chlorine atom at the C2 position of the quinazoline (B50416) ring is susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring, which stabilizes the intermediate Meisenheimer complex. scribd.com

Amination Reactions with Diverse Amine Nucleophiles

The displacement of the C2-chloro substituent with various amine nucleophiles is a widely employed strategy for the synthesis of 2-aminoquinazoline (B112073) derivatives. These reactions are typically carried out by heating the 2-chloroquinazoline (B1345744) with an appropriate amine, sometimes in the presence of a base or under microwave irradiation to facilitate the reaction. researchgate.net For instance, the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with aniline (B41778) derivatives in isopropanol (B130326) under reflux for six hours yields the corresponding 2-chloro-4-(arylamino)-6,7-dimethoxyquinazolines in satisfactory yields. researchgate.netderpharmachemica.com Similarly, the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline can be achieved through a multi-step process starting from o-dimethoxybenzene. google.com

The scope of amine nucleophiles is broad and includes primary and secondary aliphatic and aromatic amines, as well as various heterocyclic amines. The reaction conditions can often be tuned to achieve high yields and selectivity. For example, microwave-assisted synthesis has been shown to be an efficient method for the amination of halopyrimidines and 4-chloroquinazoline. researchgate.net

Table 1: Examples of Amination Reactions

| Amine Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Aniline Derivatives | 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazolines | Isopropanol, reflux, 6h | researchgate.netderpharmachemica.com |

| Pyrrolidine | 4-Pyrrolidinylquinazoline | Potassium fluoride, 100°C, 17h | researchgate.net |

| Various Anilines | 2-Anilinopyrimidines | Microwave irradiation, 160°C, 10 min | researchgate.net |

Alkoxylation and Thiolation Strategies

In addition to amination, the C2-chloro group can be displaced by oxygen and sulfur nucleophiles to afford the corresponding alkoxy and thioether derivatives. Alkoxylation is typically achieved by reacting 2-Chloro-4,6-dimethoxyquinazoline with an alcohol in the presence of a base. Thiolation reactions proceed in a similar manner, employing a thiol as the nucleophile. These reactions expand the diversity of functional groups that can be introduced at the C2 position, providing access to a wider range of quinazoline derivatives with potentially interesting biological activities.

Regioselectivity and Reaction Optimization

In polyhalogenated quinazolines, the regioselectivity of nucleophilic aromatic substitution is a critical consideration. For 2,4-dichloroquinazolines, substitution generally occurs preferentially at the more electrophilic C4 position. nih.govmdpi.com This is attributed to the greater activation by the adjacent nitrogen atom. However, the reactivity can be influenced by the nature of the nucleophile and the reaction conditions. Theoretical studies using Density Functional Theory (DFT) have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline (B46505) has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.comresearchgate.net

In the case of this compound, the primary site of nucleophilic attack is the C2 position, as the C4 and C6 positions are occupied by methoxy (B1213986) groups. However, in related systems like 6-bromo-2,4-dichloroquinazoline, competition between substitution at C4 and C6 has been observed. nih.gov Careful optimization of reaction parameters such as solvent, temperature, and the choice of base is often necessary to achieve the desired regioselectivity and maximize the yield of the target product.

Substitution and Functionalization at the C4 and C6 Methoxy Positions

The methoxy groups at the C4 and C6 positions of this compound also provide opportunities for further functionalization, primarily through demethylation followed by subsequent reactions or through direct cross-coupling reactions.

Selective Demethylation Reactions

Selective cleavage of one or both methoxy groups can be achieved using various reagents, such as Lewis acids. For example, aluminum chloride has been used for the selective demethylation of dimethoxyphenols. nih.gov The resulting hydroxyl groups can then be further functionalized, for instance, by acylation. The synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine has been reported by heating 2-amino-4,6-dimethoxy-pyrimidine hydrochloride, which results in the detachment of methyl chloride. prepchem.com This strategy allows for the introduction of different functional groups at the C4 and C6 positions, leading to a diverse range of substituted quinazolines.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. researchgate.netrsc.orgyoutube.comyoutube.com While the chloro group at C2 is a primary site for such reactions, functionalization at other positions can also be achieved. Although direct palladium-catalyzed coupling at the methoxy-substituted positions of this compound is not commonly reported, related systems demonstrate the feasibility of such transformations. For instance, palladium-catalyzed cross-coupling reactions have been extensively used for the functionalization of various halogenated quinazolines and other heterocyclic systems. nih.govmdpi.comresearchgate.net These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allow for the introduction of aryl, heteroaryl, and alkyl groups. mdpi.comresearchgate.net

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction, involves the oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com The application of these methods to derivatives of this compound, potentially after conversion of the methoxy groups to more reactive triflates, could provide a versatile route for C-C bond formation at the C4 and C6 positions.

Table 2: Summary of Functionalization Strategies

| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| C2 | Nucleophilic Aromatic Substitution (Amination) | Amines, Base, Heat/Microwave | Amino |

| C2 | Nucleophilic Aromatic Substitution (Alkoxylation) | Alcohols, Base | Alkoxy |

| C2 | Nucleophilic Aromatic Substitution (Thiolation) | Thiols, Base | Thioether |

| C4/C6 | Demethylation | Lewis Acids (e.g., AlCl₃), Heat | Hydroxyl |

| C4/C6 (as triflates) | Palladium-Catalyzed Cross-Coupling | Pd catalyst, Organoboron/Organotin reagents | Aryl, Alkyl, etc. |

Modifications of the Quinazoline Ring System

Detailed investigations into the modification of the core quinazoline structure of this compound are not present in the accessible scientific literature. The reactivity of quinazolines is highly dependent on the substitution pattern, and information available for other isomers, such as the more commonly studied 6,7-dimethoxy derivatives, cannot be accurately extrapolated to the 4,6-dimethoxy isomer.

Ring Expansion and Contraction Reactions

There is no available scientific literature describing ring expansion or contraction reactions specifically involving this compound. General organic chemistry methods for ring contractions, such as the Favorskii or Wolff rearrangements, and various ring expansion protocols exist, but their application to this quinazoline scaffold has not been reported. Such transformations typically require specific functional groups and reaction conditions that have not been documented for this compound.

Formation of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is a common strategy in medicinal chemistry to create complex molecular architectures. For instance, new series of pyrimidodiazepines have been synthesized from 2-chloro-4-anilino-6,7-dimethoxyquinazoline precursors. nih.gov These reactions typically involve the cyclocondensation of a suitable polyamine with a quinazoline derivative that has reactive sites, such as a chalcone (B49325) moiety, built upon the core structure. nih.gov Similarly, the synthesis of fused triazolo- and pyrazolo-quinazolinones has been achieved from 2-halobenzamides. google.com

However, there are no specific examples in the literature that utilize this compound as a starting material for the construction of fused heterocyclic systems. The reaction pathways for creating such systems from other quinazoline isomers often rely on functional groups at positions C2 and C4 (e.g., 2,4-dichloro derivatives) or on adjacent carbons, which are not characteristic of the substitution pattern of this compound.

Stability and Degradation Pathways of this compound under Varying Conditions

No specific studies on the stability or degradation pathways of this compound under different conditions (e.g., acidic, basic, thermal, photolytic) were found in the reviewed literature.

Analogous studies on different, but related, heterocyclic compounds offer some hypothetical insights. For example, research on the degradation of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) using zero-valent iron showed that reductive dechlorination was the primary degradation pathway, with the rate being pH-dependent. nih.govcasaverdeambiental.com.br It is conceivable that the chloro-substituent on the quinazoline ring could undergo similar reductive processes. However, without direct experimental evidence, the stability and degradation products of this compound remain uncharacterized.

Structure Activity Relationship Sar Studies of 2 Chloro 4,6 Dimethoxyquinazoline Derivatives

Impact of Substituents at C2 and C4 Positions on Biological Interactions

The C2 and C4 positions of the quinazoline (B50416) ring are highly amenable to chemical modification, and substitutions at these sites have a significant impact on the biological profile of the resulting derivatives. The chloro group at the C2 position and the methoxy (B1213986) group at the C4 position of the parent compound serve as versatile handles for synthetic elaboration.

Substituents at the C2 Position:

The chlorine atom at the C2 position is a good leaving group, making it a key site for nucleophilic substitution. Replacing the C2-chloro group with various amines, anilines, and other nucleophiles has been a common strategy to generate libraries of 2-substituted quinazoline derivatives with a wide range of biological activities, including anticancer and antimicrobial effects.

Studies on related 2,4-disubstituted quinazolines have shown that the nature of the substituent at the C2 position can drastically alter the compound's potency and selectivity. For instance, in the context of anticancer activity, the introduction of anilino- or benzylamino- moieties at the C2 position has been shown to be favorable for activity against various cancer cell lines. The electronic and steric properties of the substituent play a crucial role. Electron-donating groups on the substituted moiety can enhance activity, while bulky groups may either improve or diminish activity depending on the topology of the target protein's binding site.

Substituents at the C4 Position:

The C4 position of the quinazoline ring is another critical determinant of biological activity. The 4-methoxy group in 2-Chloro-4,6-dimethoxyquinazoline can be readily displaced by a variety of nucleophiles. The introduction of different amino groups at this position has been extensively explored in the development of kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR).

SAR studies on numerous 4-aminoquinazoline derivatives have revealed that small, basic amines are often preferred for potent inhibitory activity. The nature of the substituent on the amino group can be fine-tuned to optimize interactions with the hinge region of the kinase domain. For example, the presence of a substituted aniline (B41778) at the C4 position is a common feature in many potent EGFR inhibitors.

The following table summarizes the general impact of substituents at the C2 and C4 positions on the biological activity of the quinazoline scaffold, based on findings from related derivatives.

| Position | Substituent Type | General Impact on Biological Activity |

| C2 | Small aliphatic or aromatic amines | Often enhances anticancer and antimicrobial activities. |

| Bulky aromatic groups | Can improve binding affinity depending on the target. | |

| Heterocyclic moieties | May introduce novel biological activities. | |

| C4 | Substituted anilines | Crucial for potent EGFR kinase inhibition. |

| Small, basic amines | Generally favorable for kinase inhibitory activity. | |

| Alkoxy groups | Can modulate solubility and metabolic stability. |

Role of Dimethoxy Substitution Pattern (e.g., C4,C6 vs. C6,C7) on Scaffold Activity

In contrast, the C6,C7-dimethoxy pattern, present in many kinase inhibitors, places both electron-donating groups on the benzene (B151609) portion of the scaffold. This substitution pattern is known to enhance binding to the ATP pocket of many kinases by forming favorable interactions with the protein.

A comparative analysis of the biological activities of C4,C6-dimethoxy versus C6,C7-dimethoxy quinazoline derivatives would be insightful. While direct comparative studies on this compound are limited, inferences can be drawn from the broader quinazoline literature. It is plausible that the C4,C6-dimethoxy arrangement could lead to a different spectrum of biological activities or altered selectivity profiles compared to the C6,C7 isomers due to the distinct electronic and steric environment it creates.

| Substitution Pattern | Location of Methoxy Groups | Potential Influence on Activity |

| C4,C6-dimethoxy | One on pyrimidine (B1678525) ring, one on benzene ring | May alter reactivity at C2/C4 and lead to unique biological profiles. |

| C6,C7-dimethoxy | Both on benzene ring | Known to enhance binding to kinase domains and is common in EGFR inhibitors. |

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional conformation of a molecule is a key determinant of its ability to bind to a biological target. Conformational analysis of this compound derivatives is essential for understanding how they interact with proteins and other macromolecules at the molecular level. The flexibility of the substituents at the C2 and C4 positions, in particular, will dictate the accessible conformations of the molecule.

For instance, in the context of kinase inhibition, the conformation of the 4-anilino group is critical for establishing key hydrogen bonding interactions with the hinge region of the kinase. The torsional angles between the quinazoline core and the substituted aniline ring are important parameters that are often investigated in conformational analysis and molecular docking studies.

The presence of the 4-methoxy group in the parent compound, and its potential replacement with other functionalities, will have a significant impact on the preferred conformation and, consequently, on molecular recognition. The steric bulk and electronic nature of the substituents will govern the rotational barriers around the single bonds connecting them to the quinazoline core.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing robust QSAR models, it is possible to predict the activity of novel, unsynthesized compounds and to gain insights into the key structural features that are important for activity.

For a series of this compound derivatives, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of analogues with known biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological in nature.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A well-validated QSAR model for this compound derivatives could be used to:

Predict the biological activity of new derivatives before their synthesis, thus prioritizing synthetic efforts.

Identify the most important molecular properties that govern the activity of these compounds.

Provide a mechanistic understanding of the interaction between the compounds and their biological target.

For example, a QSAR model might reveal that the activity is positively correlated with the hydrophobicity of the substituent at the C2 position and negatively correlated with its steric bulk. Such information would be invaluable for the rational design of new and more potent analogues.

While a specific QSAR model for this compound is not available in the public domain, numerous QSAR studies on other classes of quinazoline derivatives have been successfully conducted, demonstrating the utility of this approach in the drug discovery process. frontiersin.orgnih.govacs.orgacs.org

Exploration of Biological and Biochemical Interactions of 2 Chloro 4,6 Dimethoxyquinazoline Derivatives

In Vitro Enzyme Inhibition Studies

The enzymatic inhibitory activities of 2-Chloro-4,6-dimethoxyquinazoline derivatives have been evaluated against several key protein targets implicated in disease, particularly in the context of cancer and inflammation.

Derivatives of 2-chloro-4-anilinoquinazoline have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets in cancer therapy. researchgate.netnih.gov The simultaneous inhibition of these two signaling pathways is considered a valuable strategy in cancer treatment. nih.gov

One study highlighted a 2-chloro-4-anilinoquinazoline derivative, compound 8o, which was found to be approximately 11-fold more potent against EGFR and 7-fold more potent against VEGFR-2 when compared to the prototype compound 7. researchgate.netnih.govresearchgate.net Another derivative, 2-chloro-6,7-dimethoxy-4-substituted-anilinoquinazoline (16), demonstrated potent inhibitory effects on both VEGFR-2 and EGFR with IC50 values of 1.17 µM and 0.9 µM, respectively. Furthermore, a series of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-one derivatives were synthesized and evaluated, with compound 6 showing significant inhibitory activity against both VEGFR2 and EGFR. nih.gov

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound 6 | VEGFR2 | 98.1 |

| Compound 6 | EGFR | 106 |

| Docetaxel (Reference) | VEGFR2 | 89.3 |

| Docetaxel (Reference) | EGFR | 56.1 |

Quinazoline-based compounds have emerged as a promising scaffold for the development of histone deacetylase (HDAC) inhibitors. semanticscholar.org Research has focused on achieving isoform selectivity to minimize off-target effects. Several studies have reported the design and synthesis of quinazoline (B50416) derivatives with notable selectivity for HDAC6.

For instance, a series of novel quinazoline-4-(3H)-one derivatives were developed, with compound 5b identified as a potent and selective inhibitor of HDAC6, exhibiting an IC50 value of 150 nM. semanticscholar.org In another study, a series of quinazoline based derivatives demonstrated synergistic inhibition of HDAC1 and HDAC6, with one compound showing IC50 values of 31 nM and 16 nM against HDAC1 and 6, respectively. nih.gov The selectivity of these compounds is often attributed to the specific interactions between the quinazoline scaffold and the unique structural features of the HDAC6 active site. nih.gov

| Compound | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity (HDAC1/HDAC6) |

|---|---|---|---|

| Compound 1 | 31 | 16 | 1.94 |

| Compound 2 | 37 | 25 | 1.48 |

The anti-inflammatory potential of quinazoline derivatives has been investigated through their ability to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2. rajpub.comnih.govacs.org Selective inhibition of COX-2 is a key objective in the development of anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

A study on new quinazoline-5-one derivatives revealed that several compounds exhibited potent and selective COX-2 inhibition. For example, compound 6 in this series showed a COX-2 IC50 of 0.22 µM and a COX-1 IC50 of 3.12 µM, resulting in a selectivity index of 14.18. rajpub.com In contrast, another study focused on developing selective COX-1 inhibitors with a quinazoline core, where the most potent compound demonstrated an IC50 value of 64 nM for COX-1. nih.govacs.org

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Compound 6 | 3.12 | 0.22 | 14.18 |

| Compound 7 | 6.54 | 0.56 | 11.68 |

| Compound 12 | 5.23 | 0.74 | 7.07 |

| Compound 13 | 9.56 | 1.42 | 6.73 |

| Compound 15 | 4.62 | 0.57 | 8.11 |

| Celecoxib (Reference) | 14.8 | 0.05 | 296 |

| Diclofenac (Reference) | 3.9 | 0.8 | 4.87 |

In Vitro Cellular Activity Investigations (Excluding Clinical Human Data)

The biological effects of this compound derivatives have been extensively studied in various cancer cell lines to determine their antiproliferative and apoptosis-inducing capabilities.

Derivatives of 2-chloro-4-anilinoquinazoline have demonstrated significant antiproliferative activity against a range of human cancer cell lines. nih.govrsc.org For instance, the quinazoline-chalcone derivative 14g displayed high antiproliferative activity against leukemia (K-562, RPMI-8226), colon cancer (HCT-116), melanoma (LOX IMVI), and breast cancer (MCF7) cell lines, with GI50 values ranging from 0.622 to 1.81 μM. nih.govrsc.org

Another study on a series of 4-anilinoquinazoline analogues, designated DW (1–10), found that compound DW-8, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, exhibited the highest anticancer efficacy and selectivity in colorectal cancer cell lines (HCT116, HT29, and SW620). nih.gov The IC50 values for DW-8 in these cell lines were 8.50 ± 2.53 µM, 5.80 ± 0.92 µM, and 6.15 ± 0.37 µM, respectively. nih.gov

| Compound | Cell Line | Cancer Type | GI50 (µM) |

|---|---|---|---|

| 14g | K-562 | Leukemia | 0.622 |

| RPMI-8226 | Leukemia | 0.622 - 1.81 | |

| HCT-116 | Colon Cancer | ||

| LOX IMVI | Melanoma | ||

| MCF7 | Breast Cancer |

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HCT116 | Colorectal Cancer | 8.50 ± 2.53 |

| HT29 | Colorectal Cancer | 5.80 ± 0.92 |

| SW620 | Colorectal Cancer | 6.15 ± 0.37 |

Several studies have indicated that this compound derivatives exert their antiproliferative effects by inducing apoptosis in cancer cells. researchgate.netnih.govresearchgate.net The compound DW-8 was found to induce apoptosis in SW620 colorectal cancer cells by activating the intrinsic apoptotic pathway. nih.gov This was evidenced by the activation of caspase-9 and the executioner caspases-3 and -7, as well as by nuclear fragmentation. nih.gov

Further investigation into the mechanisms of apoptosis induction by similar compounds has revealed a downregulation of the anti-apoptotic protein Bcl-2, leading to a lower Bcl-2/Bax ratio. nih.govresearchgate.net This shift in the balance of pro- and anti-apoptotic proteins is a key event in the intrinsic apoptosis pathway. Additionally, some quinazoline derivatives have been shown to cause cell cycle arrest at the G2 phase, which can be a precursor to apoptosis. nih.gov

Antiproliferative Activities against Cancer Cell Lines

Autophagy Modulation

While direct studies on the autophagy modulation effects of this compound derivatives are not extensively documented, the broader class of quinazoline-based compounds has been shown to influence this critical cellular process. Autophagy is a catabolic mechanism involving the degradation of cellular components via lysosomes, playing a dual role in both cell survival and cell death. In the context of cancer, manipulating autophagy is a promising therapeutic strategy. Research into novel quinazolinone derivatives has demonstrated their capacity to induce autophagy in concert with apoptosis in cancer cells. For instance, certain derivatives can trigger cytochrome c-mediated apoptosis and autophagy, suggesting a complex interplay between these two pathways. The inhibition of autophagy, through agents like 3-methyladenine or hydroxychloroquine, has been shown to enhance the apoptotic effects of conventional chemotherapy in cancer cell lines researchgate.net. This indicates that quinazoline derivatives designed to inhibit autophagy could potentially serve as potent enhancers of apoptosis, thereby augmenting the efficacy of anticancer treatments.

Receptor Interaction Studies (e.g., α1-Adrenoceptor Antagonism)

Derivatives of dimethoxy-substituted quinazolines have been extensively studied for their interaction with adrenergic receptors, particularly as antagonists of the α1-adrenoceptor. This receptor is a key player in the sympathetic nervous system, primarily mediating smooth muscle contraction. Antagonism of this receptor leads to vasodilation and is a therapeutic strategy for hypertension.

Studies on series of 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines and 4-amino-2-(4-carbamoylpiperidino)-6,7-dimethoxyquinazolines have revealed their high binding affinity and selectivity for α1-adrenoceptors. nih.govnih.gov Several of these compounds exhibit potency comparable to the well-known α1-antagonist, Prazosin. The high affinity is attributed to factors such as the enhanced basicity of the quinazoline nucleus and hydrophobic interactions of substituents at the 2-position. nih.gov For example, the dimethoxytriazine derivative within one series was found to be a more potent competitive antagonist of norepinephrine's vasoconstrictor action than Prazosin. nih.gov These findings highlight the importance of the dimethoxyquinazoline scaffold in designing potent and selective α1-adrenoceptor antagonists.

| Compound Class | Target Receptor | Key Findings | Reference Ki Values |

|---|---|---|---|

| 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines | α1-Adrenoceptor | High binding affinity (~10-10 M) and >10,000-fold selectivity for α1 over α2 sites. | Prazosin: 1.9 x 10-10 M; Dimethoxytriazine derivative: 8 x 10-11 M. nih.gov |

| 4-amino-2-(4-carbamoylpiperidino)-6,7-dimethoxyquinazolines | α1-Adrenoceptor | High binding affinity (Ki, 10-9-10-10 M) and competitive antagonism of norepinephrine. | Multiple derivatives showed potency similar to Prazosin. nih.gov |

DNA Binding and Intercalation Mechanisms

The planar aromatic system of the quinazoline ring is a key structural feature that enables its derivatives to interact with DNA, a mechanism that is highly relevant for anticancer activity. Research on pyrimidodiazepine derivatives synthesized from a 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) precursor has provided significant insights into these interactions. nih.gov

DNA binding studies have shown that these compounds can interact with calf thymus DNA through two primary modes: intercalation and groove binding. nih.govrsc.org

Intercalation: This involves the insertion of the planar quinazoline ring system between the base pairs of the DNA double helix. This action can distort the DNA structure, leading to the disruption of critical cellular processes like replication and transcription, ultimately inducing cell death.

Groove Binding: This mode of interaction involves the compound fitting into the minor or major grooves of the DNA helix. The specificity of groove binding can be influenced by the substituents on the quinazoline core.

Certain quinazoline-chalcone and pyrimidodiazepine derivatives have demonstrated strong binding affinities for DNA. nih.govrsc.org For example, COMPARE analysis, a tool used by the National Cancer Institute, suggested that one such pyrimidodiazepine derivative may exert its anticancer effect through a DNA binding mechanism similar to that of the alkylating agent lomustine. nih.govrsc.org This dual-mode interaction with DNA makes these derivatives promising candidates for the development of novel DNA-targeted anticancer agents.

Mechanistic Insights into Biological Responses

Signaling Pathway Modulation Studies

Derivatives of 2-chloro-4-anilinoquinazoline, which can be synthesized from 2,4-dichloro-6,7-dimethoxyquinazoline, are recognized for their ability to modulate key signaling pathways that are often dysregulated in cancer. nih.gov The primary target for many 4-anilinoquinazolines is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a central role in cell proliferation, survival, and migration. nih.gov

However, due to similarities in the ATP-binding pockets of various kinases, these quinazoline derivatives are often not exclusively selective for EGFR. They have been shown to target a range of other kinases, leading to the modulation of multiple signaling pathways. nih.gov

Key Targeted Pathways:

EGFR Pathway: Inhibition of EGFR tyrosine kinase activity is a hallmark of this class of compounds, forming the basis for their use as anticancer agents.

VEGFR-2 Pathway: Some derivatives exhibit dual inhibitory action against both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. This dual inhibition can simultaneously block tumor growth and its blood supply.

PI3K/Akt Pathway: Phosphoinositide 3-kinase (PI3K) is another target, which is a critical node in a pathway that promotes cell survival and proliferation.

HER2 and B-Raf: Other kinases such as HER2 (a member of the EGFR family) and B-Raf (a serine/threonine kinase in the MAPK/ERK pathway) can also be targeted. nih.gov

This multi-targeted approach can be advantageous in overcoming the drug resistance that often develops with agents that target a single pathway. nih.gov

| Signaling Pathway | Key Protein Target(s) | Biological Consequence of Modulation |

|---|---|---|

| EGFR Signaling | EGFR | Inhibition of cancer cell proliferation, survival, and migration. nih.gov |

| Angiogenesis | VEGFR-2 | Inhibition of new blood vessel formation in tumors. nih.gov |

| Cell Survival and Proliferation | PI3K, HER2, B-Raf | Induction of apoptosis and cell cycle arrest. nih.gov |

Molecular Target Identification through Ligand-Based Approaches

Ligand-based drug design is a powerful computational strategy used to identify new bioactive molecules or to predict the targets of existing compounds. This approach is founded on the principle that molecules with similar structures are likely to have similar biological activities. bohrium.com For quinazoline derivatives, ligand-based virtual screening can be employed to search large chemical databases for compounds that are structurally similar to known active ligands, thereby identifying new candidates with a higher probability of interacting with a specific target.

The process typically involves evaluating molecular similarity in two or three dimensions:

2D Similarity: This is often calculated based on molecular fingerprints, which are bit strings that encode the presence or absence of various structural features.

3D Similarity: This method considers the shape and electrostatic properties of molecules, requiring the alignment or superposition of different molecular conformations.

By comparing a query molecule, such as a this compound derivative with known activity, against a database of ligands with known targets, it is possible to generate a ranked list of potential protein targets for the query compound. This in silico approach can significantly accelerate the early stages of drug discovery by prioritizing compounds for synthesis and experimental testing and by helping to elucidate the mechanism of action of novel bioactive molecules.

Advanced Applications and Future Research Directions

Role as a Privileged Scaffold in Medicinal Chemistry Research

The quinazoline (B50416) framework is recognized as a "privileged scaffold" because it can bind to multiple, diverse biological targets, making it a cornerstone in drug discovery. mdpi.com This heterocyclic system is a building block for over 200 naturally occurring alkaloids. orientjchem.orggoogle.com The 2-Chloro-4,6-dimethoxyquinazoline variant, in particular, serves as a crucial starting material for a variety of therapeutically significant agents.

A primary application is in the synthesis of α1-adrenoceptor antagonists, such as Doxazosin and Terazosin, which are used to treat hypertension and benign prostatic hyperplasia. tcichemicals.comtandfonline.com The versatility of the scaffold is further demonstrated by its use in developing potent inhibitors for various protein kinases, which are critical targets in oncology. orientjchem.org Derivatives have been synthesized to target Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are key regulators of cancer cell growth and angiogenesis. orientjchem.org The adaptability of the quinazoline core allows for systematic modifications, enabling researchers to fine-tune the electronic and steric properties of the final compounds to achieve high potency and selectivity for their intended biological targets. nih.gov

Applications in Agrochemical Development

While extensively studied in medicine, the potential of quinazoline derivatives in agriculture is an emerging field of interest. researchgate.netchemimpex.com The structural relative, 2-Chloro-4,6-dimethoxy-1,3,5-triazine (B118884), is noted for its use as an effective herbicide and plant growth regulator. lookchem.com This suggests that the quinazoline core, with its similar nitrogen-containing heterocyclic structure, could be adapted for agrochemical purposes. Some suppliers categorize 2-Chloro-4-amino-6,7-dimethoxyquinazoline under their agrochemicals section, indicating its potential utility in this sector. beilstein-journals.org Future research could focus on synthesizing and screening libraries of this compound derivatives for herbicidal, fungicidal, or insecticidal activities, potentially leading to the development of new crop protection agents.

Potential in Materials Science Research (e.g., Electronic Properties)

The application of quinazoline derivatives is expanding beyond biology into materials science, particularly due to their interesting electronic and photophysical properties. nih.gov Quinazoline-based compounds have been investigated for their electroactive properties and have been used as host materials in red phosphorescent Organic Light-Emitting Diodes (OLEDs). nih.gov The planar, fused bicyclic structure of quinazoline provides a robust π-conjugated system that can be tuned through substitution. nih.gov

Theoretical studies using density functional theory (DFT) have been employed to explore the electronic properties of substituted quinazolines. acs.orgrsc.org These computational analyses investigate how different functional groups affect the electronic spectra and excited-state behaviors of the molecule. acs.orgrsc.orgasianpubs.org Such research is crucial for designing novel materials with specific optical properties, for instance, developing advanced UV absorbers for sunscreens by optimizing their excited-state intramolecular proton transfer (ESIPT) characteristics. acs.orgrsc.org The coordination of quinazoline ligands with metal ions can also yield complexes with enhanced pharmacological and potentially material properties. google.com

| Derivative Type | Investigated Property | Potential Application | Source |

|---|---|---|---|

| Phenothiazine-substituted quinazoline | Ionization potential, electron affinity, energy bandgap | Organic Light-Emitting Diodes (OLEDs) | nih.gov |

| 2-Substituted quinazolines | Electronic effects on covalent hydration | Fundamental structure-property relationships | asianpubs.org |

| 2-(2-hydroxy-3-ethoxyphenyl)-3H-quinazolin-4-one derivatives | Excited-State Intramolecular Proton Transfer (ESIPT) | Sunscreens / UV absorbers | acs.orgrsc.org |

| Quinazoline-metal ion complexes | Coordination chemistry, enhanced pharmacological activity | Novel functional materials, new drug development | google.com |

Development of Novel Derivatization Methodologies

The synthetic utility of this compound is largely due to the reactivity of its chlorine substituents. The chlorine atom at the C4 position is generally more reactive to nucleophilic aromatic substitution than the one at the C2 position. orientjchem.org This differential reactivity is often exploited in multi-step syntheses. For instance, a common strategy involves the regioselective substitution of the C4-chloro group with an amine, which proceeds while leaving the C2-chloro group intact for subsequent modifications. mdpi.comorientjchem.org

Patented synthetic routes describe the preparation of the core structure from basic starting materials like o-dimethoxy benzene (B151609) through a sequence of nitration, reduction, ureaization, and cyclization. tcichemicals.com Further advancements focus on cleaner production methods, such as using solvent-catalyzed hydrogenation to avoid traditional, more polluting reducing agents. tcichemicals.com The development of new derivatization techniques continues to be an active area of research, aiming to create diverse molecular libraries efficiently.

Computational Design of Next-Generation Quinazoline Analogs

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new therapeutic agents. For quinazoline-based scaffolds, computational approaches are proving invaluable. Structure-based drug design (SBDD), guided by high-resolution data from X-ray crystallography, allows for the rational design of inhibitors with high potency and selectivity for specific targets, such as p21-activated kinase 4 (PAK4).

Furthermore, theoretical studies using methods like Density Functional Theory (DFT) are used to predict the electronic and spectroscopic properties of novel quinazoline derivatives. acs.orgrsc.org These calculations help in understanding intramolecular interactions, such as hydrogen bonding, and predicting how a molecule will behave upon photoexcitation, which is critical for designing compounds with specific photophysical properties. acs.orgrsc.org Pharmacophore modeling is another powerful tool used to screen virtual databases for new compounds that fit a predefined set of structural features known to be essential for binding to a biological target.

Multi-Targeting Approaches with this compound Scaffolds

The development of drugs that can simultaneously modulate multiple biological targets is a promising strategy, particularly in complex diseases like cancer, as it can enhance efficacy and overcome drug resistance. orientjchem.orgnih.gov The 2-chloro-quinazoline scaffold is well-suited for the design of such multi-target ligands. orientjchem.org

Researchers have successfully designed and synthesized 2-chloro-4-anilino-quinazoline derivatives that act as dual inhibitors of both EGFR and VEGFR-2. orientjchem.org These two receptor tyrosine kinases play crucial roles in tumor growth and angiogenesis, and their combined inhibition can lead to synergistic antitumor effects. orientjchem.orgnih.gov The advantage of using multi-receptor tyrosine kinase (RTK) inhibitors is that they can potentially circumvent resistance mechanisms that often limit the effectiveness of single-target agents. nih.gov The design of these multi-target agents often involves identifying pharmacophoric features that are common to the binding sites of the desired targets, allowing a single molecule to interact effectively with multiple proteins. orientjchem.org

| Inhibitor Type | Targets | Therapeutic Rationale | Source |

|---|---|---|---|

| 2-Chloro-4-anilino-quinazolines | EGFR and VEGFR-2 | Combined inhibition of tumor growth and angiogenesis to prevent resistance. | orientjchem.org |

| Quinazoline Derivatives | Microtubules, EGFR, VEGFR-2, PDGFR-β | Simultaneously inducing cytotoxicity and inhibiting multiple angiogenesis pathways. | nih.gov |

| General Multi-RTK Inhibitors | Multiple Receptor Tyrosine Kinases | Overcoming resistance mechanisms like point mutations or upregulation of alternate RTKs. | nih.gov |

Bridging Synthetic Advancements with Biological Discoveries

The synergy between advanced synthetic chemistry and biological screening is paramount for translating fundamental discoveries into tangible applications. The development of cleaner, more efficient, and scalable synthetic routes for the this compound core enables the production of this key intermediate in larger quantities. tcichemicals.com This accessibility allows for the creation of extensive and diverse libraries of derivatives through novel derivatization methodologies.

These libraries can then be subjected to high-throughput screening against a wide range of biological targets. The integration of computational design into this workflow further refines the process, allowing for the pre-selection of candidates with a higher probability of success. acs.orgrsc.org This iterative cycle of design, synthesis, and biological evaluation has led to the discovery of highly selective kinase inhibitors and other potent bioactive molecules. orientjchem.orgnih.gov The ongoing refinement of synthetic methods and a deeper understanding of the structure-activity relationships of quinazoline derivatives will continue to fuel the discovery of next-generation drugs and materials.

Q & A

Q. What are the established synthetic routes for 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), and how can reaction conditions be optimized for higher yields?

CDMT is synthesized via nucleophilic substitution reactions. For example, 2-azido-4,6-dimethoxy-1,3,5-triazine is prepared by treating 2-chloro-4,6-dimethoxy-1,3,5-triazine with sodium azide (NaN₃) under reflux in DMSO, followed by purification via recrystallization . Yields (~65%) can be improved by optimizing reaction time (18 hours reflux), solvent choice (DMSO for polar aprotic conditions), and temperature control. Post-reaction distillation under reduced pressure and crystallization in water-ethanol mixtures are critical for purity .

Q. Which analytical techniques are most reliable for characterizing CDMT and verifying its structural integrity?

Key methods include:

- Elemental analysis (C, H, N) to confirm molecular formula (C₅H₆ClN₃O₂) .

- Melting point determination (literature range: 138–140°C) to assess purity .

- UV-Vis spectroscopy for monitoring electronic transitions in derivatives .

- NMR spectroscopy (¹H/¹³C) to resolve methoxy (-OCH₃) and triazine ring protons .

Q. What safety protocols are essential when handling CDMT in laboratory settings?

CDMT is classified as an irritant (Xi hazard symbol). Researchers must:

- Use PPE (gloves, goggles) to avoid skin/eye contact .

- Work in fume hoods due to potential dust inhalation risks.

- Follow disposal guidelines for halogenated triazines to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of CDMT derivatives?

Discrepancies often arise from impurities or polymorphic forms. For example:

Q. What mechanistic insights explain CDMT’s reactivity as a coupling agent in peptide synthesis and heterocyclic derivatization?

CDMT acts as a mild activating agent for carboxylic acids, forming reactive intermediates (e.g., triazinyl esters) that facilitate amide bond formation. The electron-withdrawing methoxy and chloro groups enhance its electrophilicity, enabling efficient coupling under mild conditions. Kinetic studies using IR or in-situ NMR can track intermediate formation .

Q. How can CDMT’s byproducts be identified and mitigated during large-scale syntheses?

Common byproducts include hydrolyzed derivatives (e.g., 4,6-dimethoxy-1,3,5-triazin-2(1H)-one). Strategies:

- Monitor reaction progress via TLC or LC-MS to terminate before hydrolysis dominates .

- Use anhydrous solvents and inert atmospheres to suppress water-mediated degradation .

Q. What strategies optimize CDMT’s application in synthesizing OLED materials or benzimidazole derivatives?

- OLED applications : CDMT’s electron-deficient triazine core can coordinate with metal ions (e.g., Ir³⁺) to form luminescent complexes. Optimize ligand design by substituting methoxy groups with bulkier aryl moieties to enhance emissive properties .

- Benzimidazole synthesis : Use CDMT as a dehydrating agent in cyclocondensation reactions with o-phenylenediamines and aldehydes. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates .

Methodological Challenges and Data Interpretation

Q. How should researchers address low yields in CDMT-mediated coupling reactions?

- Catalyst screening : Additives like DMAP or HOBt can stabilize intermediates .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity .

- Temperature control : Reactions performed at 0–5°C minimize side reactions in sensitive systems .

Q. What computational tools are suitable for predicting CDMT’s reactivity in novel synthetic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products